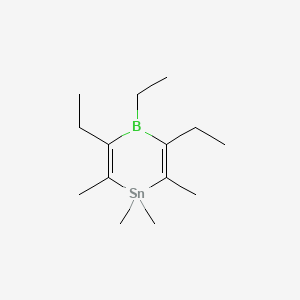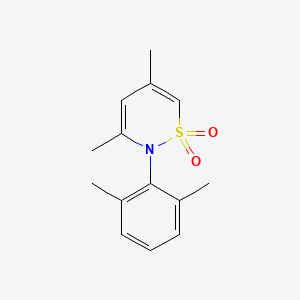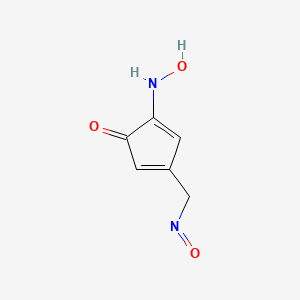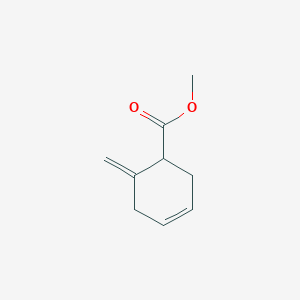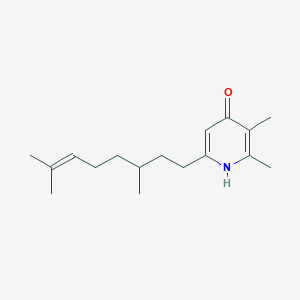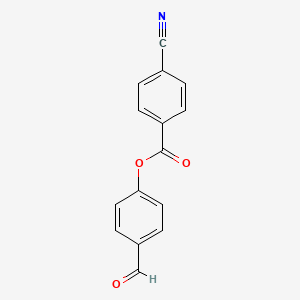
4-Formylphenyl 4-cyanobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formylphenyl 4-cyanobenzoate is an organic compound with the molecular formula C15H9NO3. It is a derivative of benzoic acid and is characterized by the presence of both a formyl group and a cyano group attached to the phenyl rings. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl 4-cyanobenzoate typically involves the esterification of 4-cyanobenzoic acid with 4-formylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Formylphenyl 4-cyanobenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 4-Formylbenzoic acid.
Reduction: 4-Formylphenyl 4-aminobenzoate.
Substitution: 4-Nitroformylphenyl 4-cyanobenzoate, 4-Bromoformylphenyl 4-cyanobenzoate.
Scientific Research Applications
4-Formylphenyl 4-cyanobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination complexes.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Formylphenyl 4-cyanobenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyano group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a cyano group.
4-Cyanobenzoic acid: Lacks the formyl group but shares the cyano group and benzoic acid backbone.
4-Formylphenyl-N-phenylcarbamate: Contains a carbamate group instead of a cyano group.
Uniqueness
4-Formylphenyl 4-cyanobenzoate is unique due to the presence of both formyl and cyano groups, which confer distinct reactivity and binding properties. This dual functionality makes it a versatile compound for various applications in synthetic chemistry and material science .
Properties
CAS No. |
65731-06-8 |
|---|---|
Molecular Formula |
C15H9NO3 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
(4-formylphenyl) 4-cyanobenzoate |
InChI |
InChI=1S/C15H9NO3/c16-9-11-1-5-13(6-2-11)15(18)19-14-7-3-12(10-17)4-8-14/h1-8,10H |
InChI Key |
ATIIJHCNBHHCKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperidine-4-carbonitrile](/img/structure/B14474132.png)

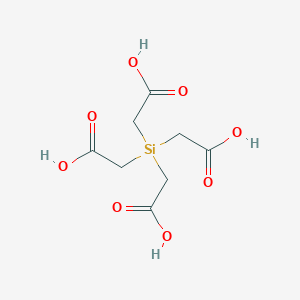
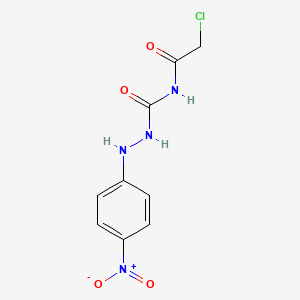
![Dimethyl [(quinoxalin-2-yl)methylidene]propanedioate](/img/structure/B14474142.png)
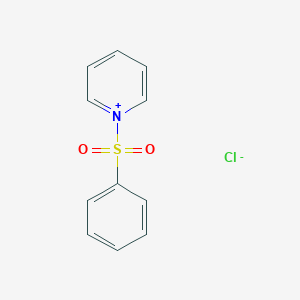
![2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carbonitrile](/img/structure/B14474150.png)
